molecular formula C9H9N3O4 B1656842 N'-acetyl-3-nitrobenzohydrazide CAS No. 54571-03-8

N'-acetyl-3-nitrobenzohydrazide

Cat. No.: B1656842
CAS No.: 54571-03-8
M. Wt: 223.19 g/mol
InChI Key: RDXCMJKLFYREGE-UHFFFAOYSA-N
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Description

N'-acetyl-3-nitrobenzohydrazide is an organic compound that belongs to the class of hydrazides It is derived from benzoic acid, which is a simple aromatic carboxylic acid The compound features a nitro group at the third position and an acetylhydrazide group at the second position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 3-nitro-, 2-acetylhydrazide typically involves the nitration of benzoic acid to produce 3-nitrobenzoic acid, followed by the formation of the acetylhydrazide derivative. The nitration process can be carried out using a mixture of nitric acid and sulfuric acid, which introduces the nitro group at the meta position of the benzene ring . The resulting 3-nitrobenzoic acid is then reacted with hydrazine hydrate to form the corresponding hydrazide. Finally, acetylation of the hydrazide with acetic anhydride yields benzoic acid, 3-nitro-, 2-acetylhydrazide.

Industrial Production Methods

Industrial production of benzoic acid, 3-nitro-, 2-acetylhydrazide follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

N'-acetyl-3-nitrobenzohydrazide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The acetylhydrazide group can participate in nucleophilic substitution reactions, where the acetyl group can be replaced by other acyl groups.

    Condensation: The hydrazide group can react with aldehydes or ketones to form hydrazones.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Acyl chlorides or anhydrides in the presence of a base.

    Condensation: Aldehydes or ketones in the presence of an acid catalyst.

Major Products Formed

    Reduction: 3-amino-benzoic acid, 2-acetylhydrazide.

    Substitution: Various acyl derivatives of benzoic acid, 3-nitro-, 2-hydrazide.

    Condensation: Hydrazones with different aldehyde or ketone substituents.

Scientific Research Applications

N'-acetyl-3-nitrobenzohydrazide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid, 3-nitro-: Lacks the acetylhydrazide group but shares the nitro group at the meta position.

    Benzoic acid, 2-acetylhydrazide: Lacks the nitro group but has the acetylhydrazide group at the ortho position.

    3-nitrobenzoic acid: Contains only the nitro group at the meta position without the acetylhydrazide group.

Uniqueness

N'-acetyl-3-nitrobenzohydrazide is unique due to the presence of both the nitro and acetylhydrazide groups, which confer distinct chemical reactivity and biological activity

Properties

CAS No.

54571-03-8

Molecular Formula

C9H9N3O4

Molecular Weight

223.19 g/mol

IUPAC Name

N'-acetyl-3-nitrobenzohydrazide

InChI

InChI=1S/C9H9N3O4/c1-6(13)10-11-9(14)7-3-2-4-8(5-7)12(15)16/h2-5H,1H3,(H,10,13)(H,11,14)

InChI Key

RDXCMJKLFYREGE-UHFFFAOYSA-N

SMILES

CC(=O)NNC(=O)C1=CC(=CC=C1)[N+](=O)[O-]

Canonical SMILES

CC(=O)NNC(=O)C1=CC(=CC=C1)[N+](=O)[O-]

54571-03-8

Origin of Product

United States

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